7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic aromatic compound containing both fluorine and sulfur atoms. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with fluorinating agents under specific conditions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce nitro groups, while nucleophilic substitution can replace fluorine atoms with other functional groups .
Scientific Research Applications
7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
- 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole
- 2-Chloro-6-(trifluoromethoxy)benzothiazole
Uniqueness
7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H3F4NS |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
7-fluoro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
InChI Key |
XLAXNPQLOBJALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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